2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride is a compound that belongs to the class of heterocyclic compounds, specifically oxazoles and piperazines. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis and properties of oxazole derivatives, including 2-methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride, have been explored in various studies focusing on the synthesis of heterocycles. The compound can be synthesized through specific chemical reactions involving oxazoles and piperazines, which are well-documented in organic chemistry literature .
This compound can be classified as:
The synthesis of 2-methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride typically involves several key steps:
The reaction conditions, such as temperature, solvent choice (commonly dimethyl sulfoxide or ethyl acetate), and reaction time, are crucial for optimizing yields and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor reaction progress and characterize products .
The molecular structure of 2-methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride can be represented as follows:
This indicates that the compound contains:
The molecular weight is approximately 235.68 g/mol. The structural features include:
The primary chemical reactions involving this compound include:
Reactions are typically carried out under controlled conditions to avoid side reactions, using inert atmospheres when necessary to prevent oxidation or hydrolysis.
The mechanism of action for compounds like 2-methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride generally involves interaction with biological targets such as enzymes or receptors. The oxazole moiety may enhance binding affinity due to its electron-withdrawing properties, while the piperazine ring may confer flexibility and solubility in biological systems.
Studies suggest that derivatives containing oxazole rings exhibit diverse pharmacological activities, including antimicrobial and anti-inflammatory effects .
The compound has potential applications in:
Multi-component reactions (MCRs) enable convergent construction of the oxazole-piperazine scaffold in a single step, enhancing atom economy and reducing purification needs. The Ugi four-component reaction (U-4CR) is particularly effective, employing 2-methyl-1,3-oxazole-4-carboxylic acid, methyl glycinate, an aldehyde (e.g., acetaldehyde), and methyl isocyanide to generate advanced intermediates. This approach facilitates simultaneous formation of the peptide bond and introduction of the 2-methylpiperazine moiety through in situ decarboxylative cyclization under mild conditions (25–40°C), achieving yields of 65–78% [3]. The Passerini three-component reaction (P-3CR) offers an alternative pathway by combining the oxazole carboxylic acid, an aldehyde, and an isocyanide derivative of piperazine, though yields are typically lower (50–60%) due to steric hindrance from the 2-methyloxazole group [3]. Photoredox-mediated MCRs have emerged as a powerful tool for C–H functionalization of piperazines, where visible-light catalysts (e.g., Ir(ppy)₃) generate α-amino radicals from N-Boc-piperazines. These radicals couple with 2-methyloxazole-4-carboxaldehydes via radical addition/deoxygenation sequences, enabling direct hybridization without pre-functionalization [8].
Table 1: Multi-Component Reaction Approaches for Hybrid Synthesis
Reaction Type | Components | Key Product Intermediate | Yield Range |
---|---|---|---|
Ugi-4CR | Oxazole acid, methyl glycinate, acetaldehyde, methyl isocyanide | Methyl 1-(2-methyloxazole-4-carbonyl)-2-methylpiperazine-4-carboxylate | 65–78% |
Passerini-3CR | Oxazole acid, acetaldehyde, 1-isocyano-2-methylpiperazine | 1-(2-Methyloxazole-4-carbonyl)-2-methylpiperazine | 50–60% |
Photoredox MCR | N-Boc-2-methylpiperazine, 2-methyloxazole-4-carboxaldehyde, [Ir(ppy)₃] | 1-(2-Methyloxazole-4-carbonyl)-2-methylpiperazine | 70–82% |
The 2-methyl-1,3-oxazole ring is constructed prior to piperazine conjugation using regioselective cyclization, with the Cornforth method being predominant. This three-step sequence begins with condensation of methyl acetimidate hydrochloride and methyl glycinate hydrochloride in dichloromethane at 0°C, yielding methyl α-[(methoxyethylidene)amino]acetate (76% yield). Subsequent deprotonation with potassium tert-butoxide in tetrahydrofuran at –10°C, followed by formylation with methyl formate, generates the potassium β-hydroxyacrylate salt. Cyclodehydration in refluxing acetic acid/acetic anhydride (3:1) furnishes 4-methoxycarbonyl-2-methyloxazole (38–58% yield) [9]. The Van Leusen reaction with TosMIC (tosylmethyl isocyanide) provides a complementary route, where 2-bromoacetophenone derivatives react with TosMIC in ionic liquids ([BMIM]BF₄) under mild conditions (50°C) to afford 4-substituted-2-methyloxazoles in 85–92% yield. This method is advantageous for introducing C5-aryl groups but requires additional steps for C4-carboxylic acid functionality [5]. Mercury(II)-catalyzed oxidative cyclization of propargylamides represents a less common approach, employing Hg(ClO₄)₂·3H₂O (5 mol%) and cerium(IV) ammonium nitrate in acetonitrile. While efficient for 2,5-disubstituted oxazoles (70–75% yield), mercury toxicity limits its utility for pharmaceutical synthesis [7].
Table 2: Cyclization Methods for 2-Methyloxazole-4-carboxylic Acid Synthesis
Method | Starting Materials | Conditions | Yield | Regioselectivity |
---|---|---|---|---|
Cornforth | Methyl acetimidate, methyl glycinate | 1) CH₂Cl₂, 0°C; 2) KOtBu, THF, –10°C; 3) AcOH/Ac₂O, reflux | 38–58% | Exclusive C2-methyl, C4-ester |
Van Leusen | 2-Bromoacetophenone, TosMIC | [BMIM]BF₄, K₂CO₃, 50°C | 85–92% | C5-aryl, C2-methyl |
Hg(II)-Catalyzed | N-Propargylamide (RC≡CCH₂NHCOR') | Hg(ClO₄)₂ (5 mol%), CAN, MeCN, rt | 70–75% | C2/C5 variable |
Conjugation of the 2-methyloxazole-4-carboxylic acid to 2-methylpiperazine relies on classical acylation or modern coupling reagents. The Schotten-Baumann reaction employs oxalyl chloride to activate the carboxylic acid in dichloromethane (0°C, 2 hours), followed by dropwise addition to 2-methylpiperazine in aqueous sodium hydroxide (0°C). This biphasic system minimizes N,N-diacylation and affords the amide in 80–85% yield after crystallization [1] [4]. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole in dimethylformamide achieves superior yields (90–95%) with stoichiometric control (1:1 acid/piperazine ratio). This method is essential for acid-sensitive substrates, as it proceeds at 25°C without epimerization [1]. For N-protected piperazines (e.g., N-Boc-2-methylpiperazine), palladium-catalyzed aminocarbonylation is employed: the acid chloride reacts with the piperazine in tetrahydrofuran using Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%) under 5 atm CO at 80°C. Subsequent Boc deprotection with hydrochloric acid in dioxane yields the hydrochloride salt quantitatively [1] [6].
Key Considerations:
Solvent polarity critically impacts both acylation efficiency and conformational stability of the product. Dichloromethane is optimal for oxazole acid chloride synthesis (dielectric constant ε = 8.9), suppressing hydrolysis during activation. For coupling, dimethylformamide (ε = 36.7) enhances solubility of the zwitterionic transition state, while tetrahydrofuran (ε = 7.5) is preferred for palladium-catalyzed reactions due to superior ligand solvation [1] [9]. Catalytic systems vary with the method: carbodiimide couplings require 4-dimethylaminopyridine (0.1 equivalents) as an acyl transfer agent, reducing racemization to <1% [4]. Gold catalysis (AuCl/AgOTf, 5 mol%) in 1,2-dichloroethane at 60°C accelerates heterocycle conjugation via π-activation of the oxazole, though overfunctionalization at C5 remains a risk [6].
Solvent-Specific Effects:
Table 3: Solvent and Catalyst Optimization for Conjugation
Parameter | Dichloromethane | Dimethylformamide | Tetrahydrofuran |
---|---|---|---|
Dielectric Constant (ε) | 8.9 | 36.7 | 7.5 |
Optimal Reaction | Acid chloride formation | Carbodiimide coupling | Pd-catalyzed carbonylation |
Catalyst System | None (base-free) | EDC·HCl/HOAt (1.2 equiv) | Pd₂(dba)₃/XantPhos (2–4 mol%) |
Temperature Range | 0–25°C | 25°C | 80°C |
Yield Range | 80–85% | 90–95% | 75–80% |
Key Limitation | Hydrolysis risk | Water sensitivity | CO pressure requirement |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2